molecular formula C14H21BO4S B1429291 4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane CAS No. 1011459-26-9

4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1429291
CAS No.: 1011459-26-9
M. Wt: 296.2 g/mol
InChI Key: NDJPXOFQIJCADG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its unique structural features and reactivity. This compound is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with a methylsulfonyl group. The compound’s structure imparts significant stability and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane typically involves the following steps:

  • Formation of the Dioxaborolane Ring: : The dioxaborolane ring is formed by reacting a boronic acid or boronic ester with a diol under acidic or basic conditions. Commonly used diols include pinacol, which provides the tetramethyl groups on the dioxaborolane ring.

  • Substitution Reaction: : The phenyl group with the methylsulfonyl substituent is introduced through a substitution reaction. This can be achieved by reacting the dioxaborolane intermediate with a suitable aryl halide or sulfonyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form boronic acids or borates, which are useful intermediates in organic synthesis.

  • Reduction: : Reduction reactions can convert the methylsulfonyl group to a methyl group or other functional groups, depending on the reducing agent used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Compounds with reduced sulfonyl groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane has numerous applications in scientific research:

  • Chemistry: : Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

  • Biology: : Employed in the development of boron-containing drugs and enzyme inhibitors. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays and drug design.

  • Medicine: : Investigated for its potential in cancer therapy due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

  • Industry: : Utilized in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.

    4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Similar structure but without the sulfonyl group, affecting its reactivity and applications.

    4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane: Differs in the position of the methyl group, influencing its steric and electronic properties.

Uniqueness

4,4,5,5-Tetramethyl-2-(2-methyl-4-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylsulfonyl group, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it particularly valuable in applications requiring selective reactivity and stability.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-4-methylsulfonylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-10-9-11(20(6,16)17)7-8-12(10)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJPXOFQIJCADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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